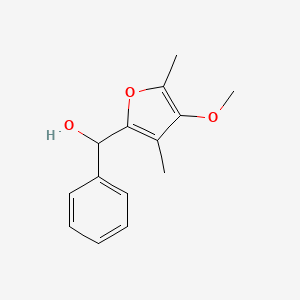
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: is an organic compound that features a pyridine ring substituted with iodine and a methyl group, as well as a phenyl group attached to a methanol moiety
准备方法
合成路线和反应条件
合成 (6-碘-4-甲基吡啶-3-基)(苯基)甲醇通常涉及以下步骤:
起始原料: 合成从 4-甲基吡啶和碘苯开始。
碘化: 4-甲基吡啶在碘和合适的氧化剂(如过氧化氢或次氯酸钠)的作用下进行碘化。
格氏反应: 然后将碘化的吡啶与苯基溴化镁(格氏试剂)反应,形成所需产物。
工业生产方法
在工业环境中,(6-碘-4-甲基吡啶-3-基)(苯基)甲醇的生产可能涉及:
间歇式加工: 利用大型反应器进行碘化和格氏反应。
连续流动系统: 实施连续流动化学以提高反应效率和产量。
化学反应分析
反应类型
(6-碘-4-甲基吡啶-3-基)(苯基)甲醇: 可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成酮。
还原: 该化合物可以被还原以去除碘取代基。
取代: 碘原子可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 如高锰酸钾或三氧化铬在酸性条件下的试剂。
还原: 像氢化锂铝或氢气与钯催化剂。
取代: 在极性非质子溶剂中的叠氮化钠或硫醇盐等亲核试剂。
形成的主要产物
氧化: 形成 (6-碘-4-甲基吡啶-3-基)(苯基)酮。
还原: 形成 (4-甲基吡啶-3-基)(苯基)甲醇。
取代: 根据所用亲核试剂形成各种取代衍生物。
科学研究应用
(6-碘-4-甲基吡啶-3-基)(苯基)甲醇: 在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 探索其潜在的治疗特性,包括抗癌和抗炎作用。
工业: 用于开发新材料和化学工艺。
作用机制
(6-碘-4-甲基吡啶-3-基)(苯基)甲醇 发挥其作用的机制涉及:
分子靶标: 与生物系统中的特定酶或受体相互作用。
涉及的途径: 调节与细胞生长、凋亡或炎症相关的信号通路。
相似化合物的比较
(6-碘-4-甲基吡啶-3-基)(苯基)甲醇: 可以与以下类似化合物进行比较:
(4-甲基吡啶-3-基)(苯基)甲醇: 缺少碘取代基,导致不同的反应性和生物活性。
(6-溴-4-甲基吡啶-3-基)(苯基)甲醇: 碘被溴取代,导致化学性质和应用发生变化。
结论
(6-碘-4-甲基吡啶-3-基)(苯基)甲醇: 是一种用途广泛的化合物,在各个研究领域具有巨大潜力。其独特的结构允许进行多种化学反应和应用,使其成为化学、生物学、医学和工业研究中宝贵的课题。
属性
分子式 |
C13H12INO |
|---|---|
分子量 |
325.14 g/mol |
IUPAC 名称 |
(6-iodo-4-methylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChI 键 |
AGJRGJDHQPWRDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)



![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)


